molecular formula C24H27N3O5 B11393576 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11393576
M. Wt: 437.5 g/mol
InChI Key: QDLPTNRLWOEUAK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a benzamide group, and propoxy and propenyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Propoxy Groups: The propoxy groups can be introduced via nucleophilic substitution reactions, where appropriate phenols are reacted with propyl halides in the presence of a base.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the corresponding amine with a benzoyl chloride derivative under basic conditions.

    Attachment of the Propenyloxy Group: The propenyloxy group can be introduced through etherification reactions, where the appropriate phenol is reacted with allyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halides, acids, bases, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It may exhibit pharmacological activity and could be investigated for its potential therapeutic effects.

    Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide: Similar structure but with methoxy groups instead of propoxy groups.

    N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propenyloxy group.

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the combination of its oxadiazole ring, benzamide group, and the specific arrangement of propoxy and propenyloxy substituents. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C24H27N3O5/c1-4-13-29-19-10-7-17(8-11-19)24(28)25-23-22(26-32-27-23)18-9-12-20(30-14-5-2)21(16-18)31-15-6-3/h4,7-12,16H,1,5-6,13-15H2,2-3H3,(H,25,27,28)

InChI Key

QDLPTNRLWOEUAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OCCC

Origin of Product

United States

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